molecular formula C44H86NO8P B1265236 1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine

1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1265236
M. Wt: 788.1 g/mol
InChI Key: VSQJLPDEJFLZDH-ASXRIEHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and octadecanoyl respectively. It derives from a cis-vaccenic acid.

Scientific Research Applications

Lipid-Linked Desaturation in Plant Membranes

Research by Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation within plant microsomal membranes. They synthesized ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to study in-vitro desaturation. This research helps in understanding plant lipid metabolism and the role of specific phospholipids in it (Sperling & Heinz, 1993).

Cell Membrane Composition in Mycoplasma Fermentans

Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery aids in understanding the unique lipid composition of mycoplasmas and their relationship with Gram-positive bacteria (Wagner et al., 2000).

Hydrocarbon Chain Packing in Phospholipid Bilayers

Barton and Gunstone (1975) investigated the hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine. This research provides insights into the structural and dynamic aspects of phospholipid bilayers, crucial for cell membrane studies (Barton & Gunstone, 1975).

High-Temperature Behavior of Algal Phospholipid

Changi et al. (2012) examined the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing valuable information on the stability and degradation pathways of such phospholipids under extreme conditions. This has implications for understanding the thermal stability of lipid-based structures (Changi et al., 2012).

Interaction with Lipid Membranes

Huang et al. (2013) used a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers containing similar phospholipids. This research is significant for understanding how drugs and other molecules interact with cell membranes (Huang et al., 2013).

Stabilization of Phospholipid Multilayers

Saccani et al. (2004) studied the stabilization of phospholipid multilayers at the air-water interface, which is essential for understanding the formation and stability of biological membranes and their interaction with various biomolecules (Saccani et al., 2004).

properties

Product Name

1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C44H86NO8P

Molecular Weight

788.1 g/mol

IUPAC Name

[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16,18,42H,6-15,17,19-41H2,1-5H3/b18-16-/t42-/m1/s1

InChI Key

VSQJLPDEJFLZDH-ASXRIEHBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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